N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine
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Overview
Description
N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine is a synthetic organic compound belonging to a class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine can be achieved through a multi-step synthetic pathway involving the following key steps:
Synthesis of 6-methoxy-2H-chromen-2-one: This involves the cyclization of appropriate starting materials under acidic or basic conditions.
Formation of 1,4-dihydroquinazolin-2-amine: This step typically involves the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling Reaction: The final step includes coupling the 6-methoxy-2H-chromen-2-one with the 1,4-dihydroquinazolin-2-amine via an amine-bond formation under specific conditions like the presence of a base or catalyst.
Industrial Production Methods
The industrial-scale synthesis of this compound would involve the optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, robust purification processes, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, KMnO₄, or PCC.
Reduction: Common reducing agents include NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Reactions might use nucleophiles like alkyl halides, amidines, or other nucleophilic species.
Major Products
Depending on the type of reaction, the products can vary from oxidized or reduced analogs of the compound to substituted derivatives with new functional groups at specific positions.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in constructing complex heterocyclic architectures.
Biology
It shows potential as a biochemical probe or precursor in the synthesis of biologically active molecules, possibly targeting specific enzymes or receptors.
Medicine
Investigations into the medicinal properties of this compound may include its role as a lead compound in the development of novel therapeutic agents, such as anti-cancer, anti-inflammatory, or antimicrobial drugs.
Industry
In the materials science field, derivatives of this compound may be explored for their electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is linked to its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the context of its application:
Biological Systems: Interaction with cellular targets could lead to modulation of biological pathways.
Chemical Reactions: Acting as an intermediate or catalyst in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]phenylamine
N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]toluidine
Uniqueness
This compound's uniqueness lies in its structural intricacy and the combination of the chromen-2-one and quinazolin-2-yl moieties, providing distinctive reactivity and properties compared to simpler analogs. The presence of the methoxy group and the specific positioning of the biphenyl-4-amine also contribute to its unique characteristics.
This is a thorough overview, covering various facets of N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine. Anything else you'd like to know?
Properties
IUPAC Name |
3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-N-(4-phenylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c1-34-25-15-16-28-23(17-25)18-26(29-31-19-22-9-5-6-10-27(22)33-29)30(35-28)32-24-13-11-21(12-14-24)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQMKWNPKOYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C5=NCC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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